molecular formula C19H15NO4 B4967727 3,6'-dimethyl-4-oxo-3,4-dihydrospiro[1,3-benzoxazine-2,2'-chromene]-8'-carbaldehyde

3,6'-dimethyl-4-oxo-3,4-dihydrospiro[1,3-benzoxazine-2,2'-chromene]-8'-carbaldehyde

Cat. No. B4967727
M. Wt: 321.3 g/mol
InChI Key: FKDBVORLBRZYEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6'-dimethyl-4-oxo-3,4-dihydrospiro[1,3-benzoxazine-2,2'-chromene]-8'-carbaldehyde is a useful research compound. Its molecular formula is C19H15NO4 and its molecular weight is 321.3 g/mol. The purity is usually 95%.
The exact mass of the compound 3,6'-dimethyl-4-oxo-3,4-dihydrospiro[1,3-benzoxazine-2,2'-chromene]-8'-carbaldehyde is 321.10010796 g/mol and the complexity rating of the compound is 562. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,6'-dimethyl-4-oxo-3,4-dihydrospiro[1,3-benzoxazine-2,2'-chromene]-8'-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,6'-dimethyl-4-oxo-3,4-dihydrospiro[1,3-benzoxazine-2,2'-chromene]-8'-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Properties

  • Synthesis and Structure Analysis: This compound is a part of the spiropyrans of the 1,3-benzoxazin-4-one series. Its synthesis involves the use of polyfunctional derivatives of dihydroxyisophtalic aldehyde, leading to spiropyrans with carbonyl and hydroxy groups in the chromene fragment. X-ray analysis has been used to determine the structural properties of these spiropyrans, providing insights into their formation and characteristics (Ozhogin et al., 2018).
  • Photochromic Properties: These spiropyrans demonstrate photochromic activity at room temperature. The introduction of an electron-donating methoxy group into the spiropyran molecule enhances its photochromability, indicating potential applications in light-sensitive materials (Ozhogin et al., 2018).

Applications in Molecular Design

  • Photochromic and Thermochromic Properties: The compound exhibits photochromic properties in the solid phase, which is significantin the field of material science. This property allows it to change color when exposed to light, making it useful for developing smart materials and sensors. The crystal structure of the compound also provides a starting point for the synthesis of new spiropyrans with functional groups at specific positions, enhancing its versatility in material design (Safoklov et al., 2002).
  • Metal Chelates and Photochromic Activity: The compound has been used in the preparation of imine- and hydrazone-based metal chelates containing spiropyran fragments. These chelates were studied to monitor photochromic activity, demonstrating the compound's role in developing materials that can interact with light and transition metal ions (Bulanov et al., 2002).

Potential in Pharmaceutical Research

  • Hydrazone Derivatives Synthesis: The compound is instrumental in the synthesis of novel hydrazone derivatives, which are structurally unique and may have potential applications in pharmaceutical research. The photochromically active C(spiro)-O bond in these derivatives is a key feature that could be exploited for designing new drug molecules or probes (Bulanov et al., 2011).

Biomedical Implications

  • Antibacterial Activity: Coumarine derivatives, including those related to the compound , have been studied for their antibacterial activity. These studies are crucial in developing new antibacterial agents, especially in the context of increasing antibiotic resistance (Govori et al., 2013).

properties

IUPAC Name

3,6'-dimethyl-4-oxospiro[1,3-benzoxazine-2,2'-chromene]-8'-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4/c1-12-9-13-7-8-19(24-17(13)14(10-12)11-21)20(2)18(22)15-5-3-4-6-16(15)23-19/h3-11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKDBVORLBRZYEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)C=O)OC3(C=C2)N(C(=O)C4=CC=CC=C4O3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6'-Dimethyl-4-oxo-3,4-dihydrospiro[1,3-benzoxazine-2,2'-chromene]-8'-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,6'-dimethyl-4-oxo-3,4-dihydrospiro[1,3-benzoxazine-2,2'-chromene]-8'-carbaldehyde
Reactant of Route 2
3,6'-dimethyl-4-oxo-3,4-dihydrospiro[1,3-benzoxazine-2,2'-chromene]-8'-carbaldehyde
Reactant of Route 3
3,6'-dimethyl-4-oxo-3,4-dihydrospiro[1,3-benzoxazine-2,2'-chromene]-8'-carbaldehyde
Reactant of Route 4
3,6'-dimethyl-4-oxo-3,4-dihydrospiro[1,3-benzoxazine-2,2'-chromene]-8'-carbaldehyde
Reactant of Route 5
3,6'-dimethyl-4-oxo-3,4-dihydrospiro[1,3-benzoxazine-2,2'-chromene]-8'-carbaldehyde
Reactant of Route 6
3,6'-dimethyl-4-oxo-3,4-dihydrospiro[1,3-benzoxazine-2,2'-chromene]-8'-carbaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.